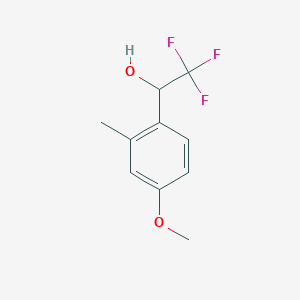
2,2,2-Trifluoro-1-(4-methoxy-2-methylphenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoro-1-(4-methoxy-2-methylphenyl)ethan-1-ol is an organic compound characterized by the presence of trifluoromethyl and methoxy groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(4-methoxy-2-methylphenyl)ethan-1-ol typically involves the reaction of trifluoroacetaldehyde with 4-methoxy-2-methylphenylmagnesium bromide. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(4-methoxy-2-methylphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydride (NaH) and various organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions include trifluoromethyl ketones, trifluoromethyl carboxylic acids, and various substituted derivatives depending on the reaction conditions and reagents used.
Scientific Research Applications
2,2,2-Trifluoro-1-(4-methoxy-2-methylphenyl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2,2,2-Trifluoro-1-(4-methoxy-2-methylphenyl)ethan-1-ol exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. This property is crucial for its potential use in drug development, as it can influence the compound’s bioavailability and efficacy.
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoro-1-(2-fluoro-4-methoxyphenyl)ethanone
- 2,2,2-Trifluoro-1-(4-methylphenyl)ethanone
- 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanone
Uniqueness
2,2,2-Trifluoro-1-(4-methoxy-2-methylphenyl)ethan-1-ol is unique due to the presence of both trifluoromethyl and methoxy groups, which impart distinct chemical and physical properties
Properties
Molecular Formula |
C10H11F3O2 |
|---|---|
Molecular Weight |
220.19 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(4-methoxy-2-methylphenyl)ethanol |
InChI |
InChI=1S/C10H11F3O2/c1-6-5-7(15-2)3-4-8(6)9(14)10(11,12)13/h3-5,9,14H,1-2H3 |
InChI Key |
YYSHRVGUPRWIID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


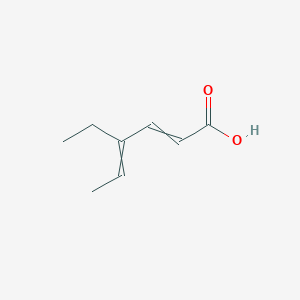
![2-[(2R,6R)-2,6-dimethylpiperazin-1-yl]ethan-1-ol](/img/structure/B11722522.png)
![4-[(1R)-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol sulfate](/img/structure/B11722524.png)
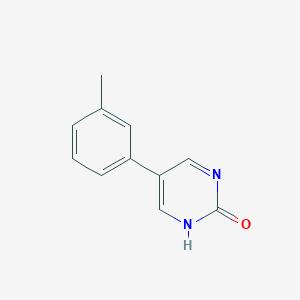

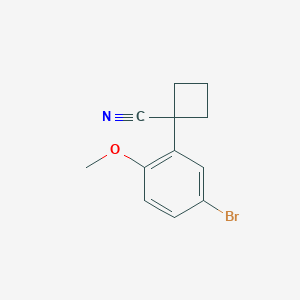
![3,3-Dimethyl-1-[3-(trifluoromethoxy)phenyl]piperazine](/img/structure/B11722551.png)
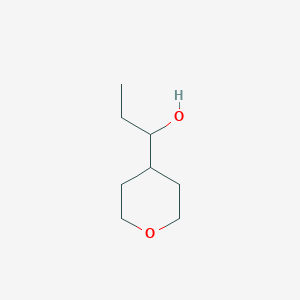
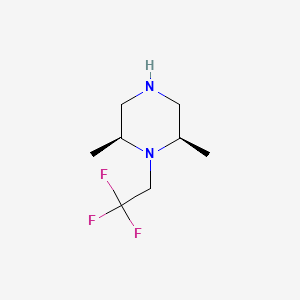
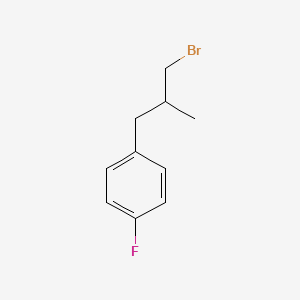
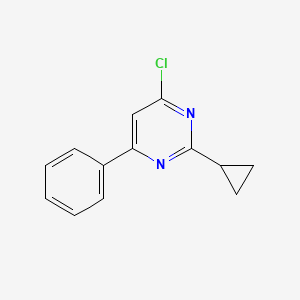
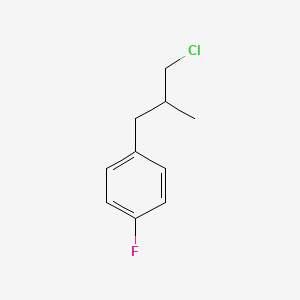

![[(3S,4R)-4-(3-methylphenyl)pyrrolidin-3-yl]methanol](/img/structure/B11722582.png)
